An In-depth Technical Guide to 2,3-Dimethoxy-4-fluorophenylboronic acid for Advanced Research and Development
An In-depth Technical Guide to 2,3-Dimethoxy-4-fluorophenylboronic acid for Advanced Research and Development
This guide provides a comprehensive technical overview of 2,3-Dimethoxy-4-fluorophenylboronic acid, a specialized building block with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and handling of this unique reagent, offering both established data and field-proven insights to accelerate its application in novel synthetic endeavors.
Introduction: Strategic Importance in Synthesis
2,3-Dimethoxy-4-fluorophenylboronic acid belongs to the versatile class of arylboronic acids, which are instrumental in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The specific substitution pattern of this molecule—two electron-donating methoxy groups and an electron-withdrawing fluorine atom—imparts a unique electronic and steric profile. This distinct nature makes it a valuable synthon for accessing complex, polysubstituted aromatic structures that are often scaffolds for biologically active molecules and advanced materials. The strategic placement of the methoxy groups can influence the regioselectivity of coupling reactions and modulate the pharmacokinetic properties of resulting compounds, while the fluorine atom can enhance binding affinity and metabolic stability.
Physicochemical Properties
While extensive experimental data for 2,3-Dimethoxy-4-fluorophenylboronic acid is not widely published, its fundamental properties can be established from supplier information and extrapolated from related structures.
| Property | Value | Source |
| CAS Number | 2121512-88-5 | CymitQuimica Safety Data Sheet |
| Molecular Formula | C₈H₁₀BFO₄ | Guidechem |
| Molecular Weight | 199.97 g/mol | Guidechem |
| Appearance | White to off-white solid (predicted) | General knowledge of arylboronic acids |
| Melting Point | Not available. Expected to be a crystalline solid with a defined melting point. | - |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, THF, and DMSO. Limited solubility in nonpolar solvents and water. | General knowledge of arylboronic acids |
| Stability | Arylboronic acids are generally stable to air and moisture but can undergo dehydration to form boroxines. They are also susceptible to oxidative deboronation under certain conditions.[1] Storage in a cool, dry, and dark place is recommended. | Raines Lab[1] |
Synthesis and Purification: A Proposed Pathway
Proposed Synthetic Workflow
The synthesis would logically commence from a readily available, appropriately substituted haloarene, such as 1-bromo-2,3-dimethoxy-4-fluorobenzene.
Caption: Proposed synthesis of 2,3-Dimethoxy-4-fluorophenylboronic acid.
Detailed Experimental Protocol (Hypothetical)
Causality: This protocol is based on the well-established procedure for synthesizing arylboronic acids from aryl bromides.[2][3] The low temperature (-78 °C) is critical to prevent side reactions of the highly reactive aryllithium intermediate. Triisopropyl borate is a common and effective boron source. The final acidic hydrolysis cleaves the borate ester to yield the desired boronic acid.
Self-Validation: Each step can be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting material and the formation of the product. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-bromo-2,3-dimethoxy-4-fluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Formation of the Aryllithium: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, typically a 1.6 M or 2.5 M solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Extraction: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M) until the pH is acidic (pH ~2). Stir vigorously for 1-2 hours. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel to afford the pure 2,3-Dimethoxy-4-fluorophenylboronic acid.
Spectroscopic Characterization (Predicted)
As experimental spectra are not publicly available, the following are predicted characteristic signals based on the structure of 2,3-Dimethoxy-4-fluorophenylboronic acid and known chemical shift ranges for similar functional groups.[4][5][6][7][8][9][10]
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show two distinct aromatic protons and two methoxy groups.
-
Aromatic Protons (δ 6.5-8.0 ppm): Two doublets are expected in the aromatic region, corresponding to the two protons on the phenyl ring. The proton ortho to the boronic acid group will likely be the most downfield. The coupling patterns will be influenced by both H-H and H-F coupling.
-
Methoxy Protons (δ 3.8-4.2 ppm): Two singlets, each integrating to 3H, are expected for the two non-equivalent methoxy groups.
-
Boronic Acid Protons (δ 4.0-6.0 ppm, broad): The acidic protons of the B(OH)₂ group typically appear as a broad singlet, and its chemical shift can vary with concentration and solvent. This signal may exchange with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will be characterized by signals for the eight carbon atoms.
-
Aromatic Carbons (δ 110-170 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the boron atom (C-B) will appear in this region. The carbons attached to the fluorine and methoxy groups will show characteristic shifts and C-F coupling.
-
Methoxy Carbons (δ 55-65 ppm): Two signals are expected for the two methoxy carbons.
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum will provide a clear diagnostic signal for the single fluorine atom.
-
Aryl Fluoride (δ -100 to -140 ppm): A single resonance is expected in the typical range for an aryl fluoride. The exact chemical shift will be influenced by the ortho and meta methoxy and boronic acid groups.
¹¹B NMR Spectroscopy
The ¹¹B NMR spectrum is a valuable tool for characterizing boronic acids.[11][12]
-
Trigonal Boronic Acid (δ 27-33 ppm): In its neutral, trigonal state, 2,3-dimethoxy-4-fluorophenylboronic acid is expected to show a broad signal in this range.
-
Tetracoordinate Boronate (δ 3-9 ppm): Upon coordination with a Lewis base (such as a diol or in a basic solution), the boron center becomes tetracoordinate, and the signal shifts upfield to this region.
Reactivity and Synthetic Applications
The primary application of 2,3-Dimethoxy-4-fluorophenylboronic acid is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to form biaryl structures.
Suzuki-Miyaura Cross-Coupling
The electronic nature of 2,3-dimethoxy-4-fluorophenylboronic acid, with its electron-rich aromatic ring, suggests it will be a competent coupling partner. However, the ortho-methoxy group may introduce some steric hindrance that could influence reaction rates and require specific catalytic systems.
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
Representative Suzuki-Miyaura Protocol
Causality: This protocol is a general method for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids, which is expected to be effective for an electron-rich boronic acid like the title compound.[13] The use of a palladium catalyst is standard, and a base is required to activate the boronic acid for transmetalation. A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.
Self-Validation: The progress of the reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting materials and the formation of the biaryl product. The final product should be characterized by NMR and mass spectrometry to confirm its structure and purity.
-
Reaction Setup: In a reaction vessel, combine 2,3-dimethoxy-4-fluorophenylboronic acid (1.2 eq), the desired aryl or heteroaryl halide (1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere to a temperature typically between 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 2,3-Dimethoxy-4-fluorophenylboronic acid.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[14][15]
-
Hazard Identification: This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation. It is also harmful if swallowed (Acute Tox. 4).
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[14]
Conclusion
2,3-Dimethoxy-4-fluorophenylboronic acid is a promising building block for the synthesis of complex molecular architectures. Its unique substitution pattern offers opportunities for fine-tuning the electronic and steric properties of target molecules. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its use by presenting a plausible synthetic route, predicted spectroscopic characteristics, and a representative protocol for its application in Suzuki-Miyaura coupling. As with any specialized reagent, small-scale pilot reactions are recommended to optimize conditions for specific applications.
References
- Google Patents. (n.d.). Preparation method of 3-methoxy-4-fluorobenzaldehyde.
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved February 4, 2026, from [Link]
-
Rodríguez-Cuamatzi, P., Tlahuext, H., & Höpfl, H. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o44–o45. [Link]
-
ResearchGate. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules, 26(11), 3169. [Link]
-
LOCKSS. (n.d.). SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)PHENYL- BORONIC ACID DERIVATIVES FOR PHOTOAFFINITY LABELING. Retrieved February 4, 2026, from [Link]
-
Wikipedia. (n.d.). Organoboron chemistry. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and.... Retrieved February 4, 2026, from [Link]
-
Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606–4609. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Chemical Information and Modeling, 59(11), 4794–4801. [Link]
-
ACS Publications. (2025, November 17). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Retrieved February 4, 2026, from [Link]
-
Organic Syntheses. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved February 4, 2026, from [Link]
-
ESPI Metals. (n.d.). Boron. Retrieved February 4, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved February 4, 2026, from [Link]
-
Wikipedia. (n.d.). Phenylboronic acid. Retrieved February 4, 2026, from [Link]
-
San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Chemical Information and Modeling, 58(12), 2533–2540. [Link]
-
MDPI. (2020). Indolylboronic Acids: Preparation and Applications. Molecules, 25(15), 3523. [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved February 4, 2026, from [Link]
-
Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 4, 2026, from [Link]
-
MDPI. (2021). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Magnetochemistry, 7(10), 139. [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved February 4, 2026, from [Link]
-
Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved February 4, 2026, from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(7), 517–526. [Link]
-
University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved February 4, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved February 4, 2026, from [Link]
-
SciSpace. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Retrieved February 4, 2026, from [Link]
-
Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved February 4, 2026, from [Link]
-
ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the.... Retrieved February 4, 2026, from [Link]
-
Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved February 4, 2026, from [Link]
-
YouTube. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved February 4, 2026, from [Link]
-
ACS Publications. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved February 4, 2026, from [Link]
-
Proceedings of the National Academy of Sciences. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. PNAS, 118(11), e2021021118. [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-23). [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved February 4, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences of the United States of America, 118(11), e2021021118. [Link]
-
Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved February 4, 2026, from [Link]
-
Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10833–10842. [Link]
-
Taylor & Francis Online. (n.d.). Proton and fluorine NMR spectra of fluorobenzene. Retrieved February 4, 2026, from [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Fluorobenzene(462-06-6) 13C NMR [m.chemicalbook.com]
- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. 19F [nmr.chem.ucsb.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. leapchem.com [leapchem.com]
- 15. Boron - ESPI Metals [espimetals.com]
